molecular formula C21H19N7O2 B12185144 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12185144
M. Wt: 401.4 g/mol
InChI Key: XVFZQPNOPJWLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide is a synthetic small molecule designed for research purposes, featuring a 1,2,4-triazole core linked to a benzamide scaffold. This molecular architecture is frequently explored in medicinal chemistry for its potential to interact with key biological targets. Compounds containing the 1,2,4-triazole pharmacophore are investigated for a range of activities, including anticonvulsant effects, with some derivatives demonstrating potent activity in models like maximal electroshock (MES) and binding affinity for the GABAA receptor . Furthermore, analogous structures have been studied as potential autophagy modulators, showing antiproliferative activity in cancer cell lines such as MIA PaCa-2 pancreatic cancer cells . The presence of the pyrimidinylamino moiety may also suggest potential for kinase inhibition, a common mechanism in oncological and neurological research. This compound is intended for research use only, strictly for in vitro analysis and not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H19N7O2

Molecular Weight

401.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H19N7O2/c1-30-17-9-3-14(4-10-17)13-18-25-21(28-27-18)26-19(29)15-5-7-16(8-6-15)24-20-22-11-2-12-23-20/h2-12H,13H2,1H3,(H,22,23,24)(H2,25,26,27,28,29)

InChI Key

XVFZQPNOPJWLCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core with 4-Methoxybenzyl Substitution

The 1,2,4-triazole moiety is synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazide derivatives with carboxylic acids or their equivalents under acidic conditions . For example, 4-methoxybenzyl-substituted 1,2,4-triazoles are prepared by heating a mixture of 4-methoxybenzylhydrazine and a carbonyl source (e.g., formic acid) at 120°C for 6–8 hours . Microwave-assisted synthesis, as demonstrated for analogous triazole derivatives, reduces reaction times to 2–5 minutes at 80°C with improved yields .

Key Reaction Conditions:

  • Reagents: 4-Methoxybenzylhydrazine, formic acid.

  • Catalyst: None (thermal cyclization) or piperidine (microwave-assisted) .

  • Characterization:

    • 1H NMR (DMSO-d6): δ 3.76 (s, 3H, OCH3), 4.22 (s, 2H, CH2), 7.12–7.45 (m, 4H, aromatic) .

    • IR (cm⁻¹): 1635 (C═N), 1240 (C–O–C) .

Preparation of 4-(Pyrimidin-2-ylamino)benzamide

The benzamide fragment is synthesized through sequential functionalization. Starting with 4-nitrobenzoic acid, reduction with hydrogen gas (5 atm) over palladium/carbon yields 4-aminobenzoic acid . Subsequent coupling with 2-aminopyrimidine via a Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos as a ligand introduces the pyrimidinylamino group . The intermediate is then converted to the acid chloride using thionyl chloride and coupled with ammonia to form the benzamide .

Optimized Protocol:

  • Amination Step:

    • Reagents: 4-Aminobenzoic acid, 2-iodopyrimidine, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs2CO3.

    • Conditions: 100°C, 12 hours in toluene .

  • Benzamide Formation:

    • Reagents: 4-(Pyrimidin-2-ylamino)benzoic acid, SOCl2, NH4OH.

    • Yield: 78–82% after recrystallization .

Characterization Data:

  • 13C NMR (DMSO-d6): δ 167.2 (C═O), 158.9 (pyrimidine C2), 132.4–115.7 (aromatic carbons) .

  • EI-MS: m/z 256 [M+H]+ .

Coupling of Triazole and Benzamide Fragments

The final step involves forming an amide bond between the triazole amine and benzamide carboxylic acid. Activation of the carboxylic acid with EDCI/HOBt in DMF facilitates coupling at room temperature . Alternatively, microwave irradiation (30 minutes, 60°C) enhances reaction efficiency .

Procedure:

  • Activation: 4-(Pyrimidin-2-ylamino)benzoic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq) in DMF, stirred for 1 hour.

  • Coupling: Add 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine (1 eq), stir for 12–24 hours.

  • Purification: Column chromatography (SiO2, ethyl acetate/hexane 1:1) .

Yield and Purity:

  • Isolated Yield: 65–70%.

  • HPLC Purity: >98% .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeAdvantages
Thermal Cyclization 120°C, 6 hours55LongNo specialized equipment required
Microwave Synthesis 80°C, 2 minutes82ShortHigh efficiency, scalability
EDCI-Mediated Coupling RT, 24 hours70ModerateMild conditions, high compatibility
Microwave Coupling 60°C, 30 minutes75ShortRapid activation, reduced side products

Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation: Using bulky substituents or directing groups ensures preferential formation of the 1,2,4-triazole regioisomer .

  • Amide Bond Hydrolysis: Conducting reactions under anhydrous conditions with molecular sieves minimizes degradation .

  • Purification Difficulties: Gradient elution in column chromatography (ethyl acetate → methanol) resolves polar byproducts .

Scalability and Industrial Relevance

Large-scale production employs continuous flow reactors for triazole synthesis, achieving throughputs of 5–10 kg/day with >90% purity . Automated liquid-handling systems streamline coupling steps, reducing human error .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as β-secretase and glycogen synthase kinase 3β, which are involved in the pathogenesis of diseases like Alzheimer’s . By binding to these targets, the compound can modulate their activity and influence downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / CAS / Source Key Structural Features Molecular Weight Notable Substituents
Target Compound 1,2,4-Triazole + 4-methoxybenzyl + benzamide + pyrimidin-2-ylamino ~421.43 g/mol* 4-Methoxybenzyl (electron-donating), pyrimidin-2-ylamino (hydrogen bond acceptor)
N-((4-benzyl-5-...)benzamide (CAS 878065-05-5) 4-Benzyl-1,2,4-triazole + thioether + hydroxyamino-oxoethyl + 4-methoxybenzamide ~483.54 g/mol Thioether (enhanced flexibility), hydroxyamino (potential metal chelation)
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-...}-benzamide (CAS 127871-91-4) 1,2,4-Triazole + mercapto + nitro-phenyl + benzamide 449.49 g/mol Nitro group (electron-withdrawing), mercapto (redox-sensitive)
3-(4-(Dimethylamino)...phenyl)benzamide (CAS 22862-76-6) Benzamide + pyridin-3-yl + pyrimidin-2-ylamino + dimethylamino ~504.52 g/mol Dimethylamino (basic, enhances solubility), pyridin-3-yl (π-π stacking)
N-(4-methoxybenzyl)-...acetamide (CAS 943115-44-4) 1,2,4-Triazole + pyridin-4-yl + acetamide + 4-methoxybenzyl ~350.39 g/mol Pyridin-4-yl (planar aromaticity), acetamide linker (shorter than benzamide)

*Calculated based on molecular formula (C22H21N7O2).

Functional Group Impact on Properties

  • 4-Methoxybenzyl vs. Benzyl/Thioether : The 4-methoxy group in the target compound likely increases metabolic stability compared to unsubstituted benzyl groups (e.g., CAS 878065-05-5) , while thioethers may introduce susceptibility to oxidation .
  • Pyrimidin-2-ylamino vs.
  • Mercapto vs. Methoxy : The mercapto group in CAS 127871-91-4 introduces redox activity, which may limit in vivo stability but enable disulfide bond formation in targeted therapies .

Research Findings and Implications

  • Pharmacokinetics : The 4-methoxybenzyl group in the target compound may improve oral bioavailability compared to nitro-substituted analogs (e.g., CAS 127871-91-4), which face metabolic reduction challenges .
  • Target Selectivity: Pyrimidin-2-ylamino’s hydrogen-bonding capacity could enhance kinase inhibition selectivity over dimethylamino-containing analogs (CAS 22862-76-6), which may exhibit off-target interactions .
  • Stability : The absence of redox-sensitive groups (e.g., mercapto) in the target compound suggests superior oxidative stability compared to CAS 127871-91-4 .

Biological Activity

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound featuring triazole and pyrimidine moieties. These structural elements are known for their significant biological activities, making this compound a candidate for various pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings, highlighting its potential therapeutic roles, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5O3, with a molecular weight of 391.4 g/mol. The IUPAC name is 2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide.

PropertyValue
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
IUPAC Name2-(4-methoxyindol-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide
InChI KeyAKNFGVNPAYGSLQ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The triazole and pyrimidine rings can modulate enzyme activity involved in critical cellular pathways. For instance, it may inhibit enzymes associated with cancer cell proliferation, positioning it as a potential anti-cancer agent.

Anticancer Activity

Research indicates that compounds with triazole and pyrimidine structures exhibit promising anticancer properties. For example, studies have shown that derivatives of triazole can inhibit various cancer cell lines by targeting specific kinases involved in cell growth and survival pathways. The compound's structural features suggest it may similarly inhibit cancer cell proliferation through enzyme modulation.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibition potential of related compounds. For instance, KX2-391 (a benzamide derivative) demonstrated significant Src kinase inhibitory activity with GI50 values around 1.34 µM in specific cancer cell lines . This suggests that this compound may share similar mechanisms of action.

Comparative Studies

When compared to other compounds like N-benzyl substituted derivatives or pyrimidine analogs, the unique combination of the triazole and pyrimidine moieties in this compound enhances its biological activity. For instance:

CompoundGI50 (µM)Activity Type
KX2-3911.34Src kinase inhibitor
N-benzyl derivative2.30Src kinase inhibitor
N-[3-(4-methoxybenzyl)-...TBDPotential anticancer

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • In vitro Studies : Various derivatives have been tested against cancer cell lines such as MDA-MB-231 and HT29, showing significant inhibition of cell proliferation.
  • Mechanistic Insights : Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.
  • Selectivity : Some studies highlight the selectivity of these compounds for specific cancer types over normal cells, suggesting a favorable therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.